molecular formula C18H31N B094358 4-Dodecylaniline CAS No. 104-42-7

4-Dodecylaniline

Cat. No.: B094358
CAS No.: 104-42-7
M. Wt: 261.4 g/mol
InChI Key: KLPPPIIIEMUEGP-UHFFFAOYSA-N
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Description

4-Dodecylaniline is a useful research compound. Its molecular formula is C18H31N and its molecular weight is 261.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization :

    • Synthesized by alkylating N-aniline with 1-bromo-dodecane, 4-Dodecylaniline exhibits a yield of 70.5% and is characterized using GC-MS and FT-IR (Han Ji-long, 2009).
  • Electrochemical Behavior and Proton Transfer :

    • Studies have investigated its role in facilitating proton transfer across interfaces, where this compound assists in transferring protons from aqueous to organic phases. This is significant in understanding the kinetics and interfacial organization of such molecules (M. Velázquez-Manzanares & D. Schiffrin, 2004).
  • Polymer Synthesis and Liquid Crystal Alignment :

    • Functional diamines containing this compound have been used to synthesize novel polyimides with applications in liquid crystal vertical alignment layers. These polyimides exhibit high thermal stability and solubility in organic solvents (Shiming Gong et al., 2014).
  • Solvatochromism in Polyanilines :

    • Polyanilines containing this compound display solvatochromic shifts in their spectra, influenced by different solvent parameters. This property is useful in studying solute-solvent interactions (Osamu Oka & O. Yoshino, 1991).
  • Carbon Nanotube Composites :

    • This compound has been utilized in the one-pot synthesis of carbon nanotube-polyaniline-gold nanoparticle composites. This has potential applications in electrochemical sensors and conducting polymer coatings (Limin Guo & Zhangquan Peng, 2008).
  • Affinity Chromatography :

    • Dodecylamine-agarose, related to this compound, has been used in lipid isolation from plasma, suggesting potential applications in lipid extraction and fractionation (D. Deutsch et al., 1973).
  • Inhibitory Effects and Drug Synthesis :

    • Research includes its use in synthesizing inhibitors for acetyl- and butyrylcholinesterase, which are relevant in treating neurological disorders (Václav Pflégr et al., 2022).
  • Macromolecular Chemistry :

    • It has been incorporated into new polymers containing complex groups, demonstrating its utility in the synthesis of diverse polymer types with potential industrial applications (J. C. Ronda et al., 1998).

Safety and Hazards

4-Dodecylaniline is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and not to eat, drink, or smoke when using this product .

Future Directions

While specific future directions for 4-Dodecylaniline are not mentioned in the retrieved sources, it has been used in research for its inhibiting effect on corrosion of steel in hydrochloric acid solutions . This suggests potential applications in materials science and engineering.

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of sodium 4-dodecylphenylazosulfonate This suggests that 4-Dodecylaniline may interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

It has been used to investigate the water solubilization of single-walled carbon nanotubes (SWNTs) This suggests that this compound may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been used in the proton transfer step during molecular oxygen (O2) reduction by decamethylferrocene (DMFc) This suggests that this compound may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

4-dodecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPPIIIEMUEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021858
Record name 4-Dodecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-42-7
Record name 4-Dodecylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-dodecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-dodecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dodecylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dodecylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.911
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of materials can be synthesized using 4-Dodecylaniline as a building block?

A1: this compound plays a crucial role in synthesizing diverse materials. For instance, it can be used to create composites with carbon nanotubes and gold nanoparticles. [] This synthesis leverages the ability of this compound to form proton-transfer complexes with carboxyl groups on oxidized single-walled carbon nanotubes (SWNTs). [] Furthermore, this compound serves as a key component in synthesizing symmetrical and unsymmetrical azomethines, some of which exhibit liquid crystalline properties. [] These examples highlight the versatility of this compound in constructing materials with unique properties.

Q2: How do the structural features of this compound contribute to its applications in materials science?

A2: The structure of this compound, featuring both an aromatic amine group and a long alkyl chain, dictates its role in material synthesis and properties. The aromatic amine group facilitates interactions with other molecules through proton transfer or condensation reactions, as seen in the formation of composites with SWNTs [] and azomethines. [] The long alkyl chain contributes to the molecule's amphiphilic nature, influencing its self-assembly behavior and the mesomorphic properties observed in some of its derivatives. []

Q3: What analytical techniques are commonly employed to characterize this compound-based materials?

A3: Various analytical techniques are used to characterize materials incorporating this compound. Transmission electron microscopy (TEM) helps visualize the morphology and size distribution of nanoparticles in composites. [] UV-vis spectroscopy provides insights into the optical properties and electronic structures of the materials. [, ] Cyclic voltammetry is utilized to investigate the electrochemical behavior of composites, particularly for applications in electrochemical sensors and conducting polymer coatings. [] Additionally, techniques like differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and Wide-Angle X-ray Diffraction (WAXD) are valuable for studying the thermal transitions and structural organization of liquid crystalline materials derived from this compound. []

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